

Technical Support Center: PARAPLAST PLUS Infiltration

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Compound of Interest

Compound Name: PARAPLAST PLUS

Cat. No.: B1176158

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Welcome to the technical support center for **PARAPLAST PLUS**. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during tissue infiltration with **PARAPLAST PLUS**.

Frequently Asked Questions (FAQs)

Q1: What is **PARAPLAST PLUS** and what are its advantages?

PARAPLAST PLUS is a specialized tissue embedding medium composed of a refined mixture of highly purified paraffin and plastic polymers.^{[1][2]} A key feature of **PARAPLAST PLUS** is the inclusion of a small percentage of dimethyl sulfoxide (DMSO), which accelerates tissue penetration.^{[1][2]} This formulation is particularly recommended for large tissue samples or those that typically present infiltration challenges.^{[1][2]} The benefits include improved tissue infiltration, minimal tissue compression, and the ability to produce wrinkle-free sections.^[1]

Q2: What are the main causes of poor **PARAPLAST PLUS** infiltration?

Poor infiltration of **PARAPLAST PLUS** can almost always be traced back to inadequacies in the preceding tissue processing steps. The most common culprits are:

- **Incomplete Dehydration:** Residual water in the tissue will prevent the hydrophobic paraffin from infiltrating.

- **Insufficient Clearing:** If the clearing agent does not completely remove the dehydrating agent (typically ethanol), the paraffin will not be able to penetrate the tissue effectively.
- **Improper Fixation:** Poorly fixed tissues are not receptive to proper dehydration and clearing, leading to subsequent infiltration issues.
- **Incorrect Infiltration Parameters:** Using incorrect temperatures or durations for the paraffin infiltration step can also lead to poor results.

Q3: Can the size and type of tissue affect **PARAPLAST PLUS** infiltration?

Yes, the size and density of the tissue are critical factors. Larger and denser tissues require longer processing times at each stage (dehydration, clearing, and infiltration) to ensure complete penetration of the reagents. Fatty tissues are also notoriously difficult to process and require particular attention to ensure complete lipid removal during the clearing stage.

PARAPLAST PLUS is specifically designed to improve infiltration in these challenging samples.^{[1][2]}

Troubleshooting Guide

This guide addresses specific issues you may encounter during **PARAPLAST PLUS** infiltration in a question-and-answer format.

Problem 1: Tissue is soft and mushy after infiltration.

- **Question:** My tissue feels soft and does not section properly after embedding in **PARAPLAST PLUS**. What could be the cause?
- **Answer:** This is a classic sign of incomplete dehydration. Residual water in the tissue has prevented proper paraffin infiltration.
 - **Solution:**
 - **Review your dehydration schedule:** Ensure you are using a graded series of alcohols (e.g., 70%, 95%, 100%) and that the tissue spends sufficient time in each solution.
 - **Use fresh reagents:** Dehydrating agents can become contaminated with water over time. Ensure your alcohols, especially the final 100% alcohol, are fresh and anhydrous.

- Increase dehydration time: For larger or denser tissues, increase the time in each alcohol step.

Problem 2: The center of the tissue is not infiltrated (appears white and opaque).

- Question: After trimming my paraffin block, the outer edges of the tissue look well-infiltrated, but the center is opaque and soft. Why is this happening?
- Answer: This indicates that the processing reagents (dehydrating agent, clearing agent, and paraffin) did not have sufficient time to penetrate to the core of the tissue.
 - Solution:
 - Increase processing times: Extend the duration of each step in your processing protocol (dehydration, clearing, and infiltration).
 - Reduce tissue thickness: If possible, trim tissues to a smaller size (ideally 3-5 mm thick) to facilitate complete penetration.
 - Utilize a vacuum infiltration unit: A vacuum can aid in the removal of trapped air and enhance the penetration of reagents into dense tissues.

Problem 3: The tissue is brittle and shatters during sectioning.

- Question: My embedded tissue is very hard and crumbles when I try to section it. What could be the cause?
- Answer: Brittleness is often a result of over-processing. This can be caused by excessive time in dehydrating or clearing agents, or by using too high a temperature during paraffin infiltration.
 - Solution:
 - Optimize processing times: Reduce the time the tissue spends in the higher concentrations of alcohol and the clearing agent.
 - Check paraffin temperature: Ensure your paraffin bath is maintained at the recommended temperature for **PARAPLAST PLUS** (typically 56-58°C). Overheating the

paraffin can make the tissue hard.

- Consider a different clearing agent: Some clearing agents can cause more hardening than others. If you are using xylene, you might consider a less harsh alternative.

Problem 4: There are air bubbles around the tissue in the block.

- Question: I am seeing air bubbles around my tissue after embedding. How can I prevent this?
- Answer: Air bubbles are usually introduced during the embedding process and can interfere with sectioning.
 - Solution:
 - Proper orientation: When embedding, gently orient the tissue in the molten paraffin to release any trapped air.
 - Use warm forceps: Use forceps that have been warmed on the embedding center's hot plate to manipulate the tissue. This prevents the paraffin from solidifying around the forceps and trapping air.
 - Work quickly and efficiently: Once the tissue is in the mold with molten paraffin, do not delay in transferring it to the cold plate to solidify.

Data Presentation

Table 1: Recommended Tissue Processing Times for **PARAPLAST PLUS** (for a standard automated tissue processor)

Tissue Type/Size	Dehydration (Graded Alcohols)	Clearing (Xylene)	Infiltration (PARAPLAST PLUS at 56-58°C)
Small Biopsies (< 2mm thick)	4-6 hours	2-3 hours	2-3 hours
Routine Surgical Specimens (3-5mm thick)	6-8 hours	3-4 hours	3-4 hours
Large or Fatty Tissues (>5mm thick)	8-12 hours	4-6 hours	4-6 hours

Note: These are general guidelines. Optimal times may vary depending on the specific tissue and processor.

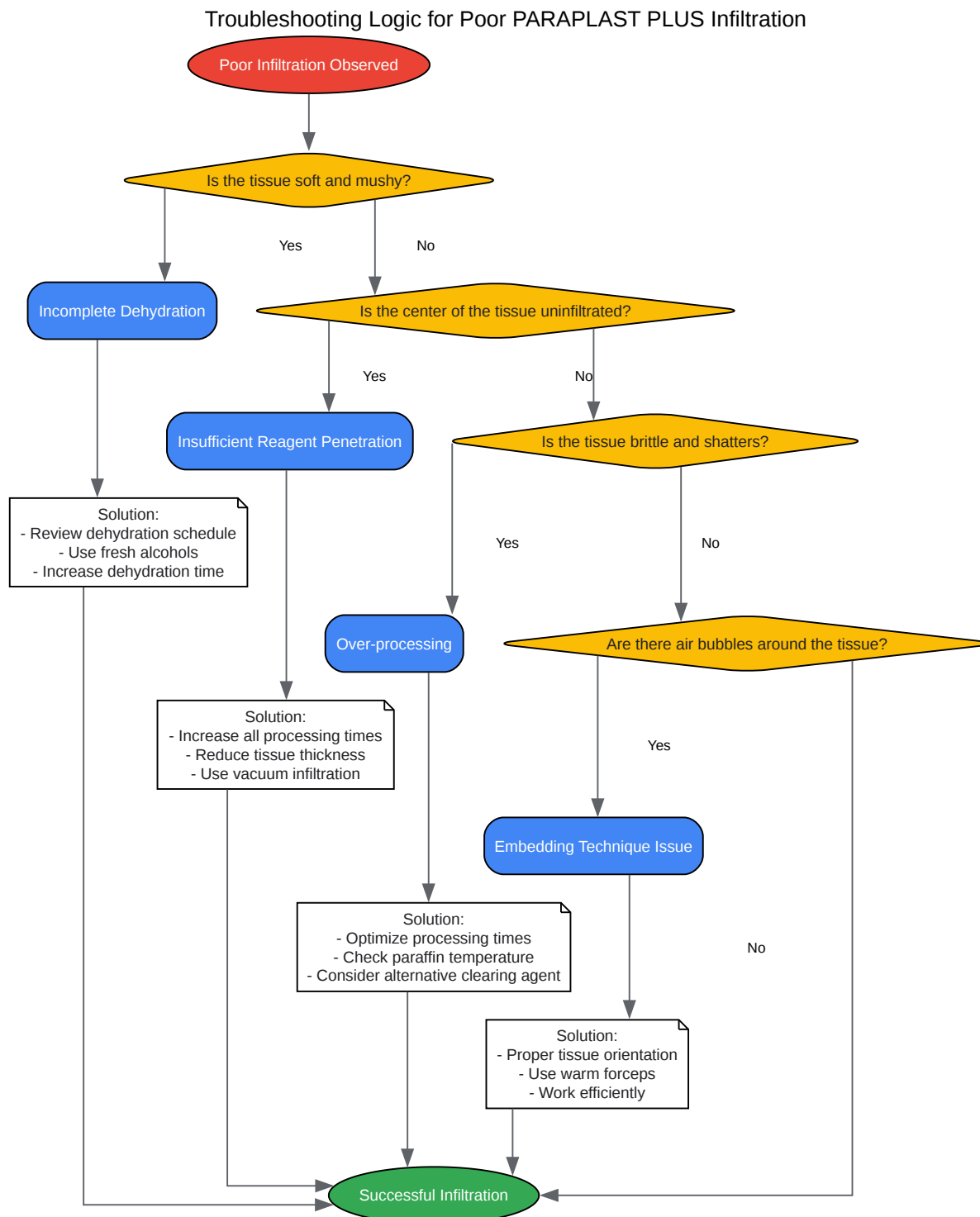
Experimental Protocols

Protocol 1: Standard Tissue Processing for **PARAPLAST PLUS** Infiltration

- Fixation: Fix tissue in 10% neutral buffered formalin for a duration appropriate to the tissue size (typically 18-24 hours).
- Dehydration: Process the tissue through a graded series of alcohols:
 - 70% Ethanol: 1-2 hours
 - 95% Ethanol: 1-2 hours
 - 100% Ethanol I: 1-2 hours
 - 100% Ethanol II: 1-2 hours
 - 100% Ethanol III: 1-2 hours
- Clearing: Clear the tissue in a suitable clearing agent:
 - Xylene I: 1-2 hours

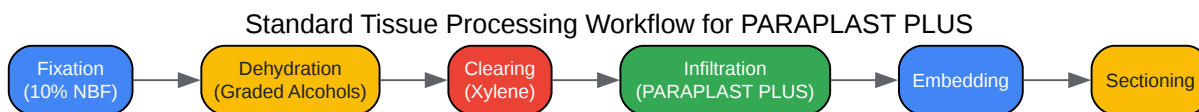
- Xylene II: 1-2 hours
- Xylene III: 1-2 hours
- Infiltration: Infiltrate the tissue with molten **PARAPLAST PLUS** at 56-58°C:
 - **PARAPLAST PLUS** I: 1-2 hours
 - **PARAPLAST PLUS** II: 1-2 hours
 - **PARAPLAST PLUS** III: 1-2 hours
- Embedding: Embed the infiltrated tissue in a mold with fresh, molten **PARAPLAST PLUS** and cool on a cold plate.

Visualizations



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A troubleshooting flowchart for poor **PARAPLAST PLUS** infiltration.



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A diagram illustrating the standard tissue processing workflow.

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References

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